Chemical structure and properties of Ethyl 3-[(4-chlorophenyl)thio]propanoate
Chemical structure and properties of Ethyl 3-[(4-chlorophenyl)thio]propanoate
The following technical guide details the chemical structure, synthesis, and properties of Ethyl 3-[(4-chlorophenyl)thio]propanoate , a significant intermediate in organic synthesis and medicinal chemistry.
Executive Summary
Ethyl 3-[(4-chlorophenyl)thio]propanoate (CAS: 137446-81-2) is a thioether ester formed via the Thia-Michael addition of 4-chlorothiophenol to ethyl acrylate. It serves as a versatile building block in the synthesis of pharmaceutical agents, particularly where a stable thioether linkage or a metabolic precursor to sulfoxides/sulfones is required. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its reactivity profile.
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule combines a lipophilic 4-chlorophenyl tail with a polarizable thioether linkage and a hydrolyzable ethyl ester headgroup.
| Parameter | Detail |
| IUPAC Name | Ethyl 3-[(4-chlorophenyl)sulfanyl]propanoate |
| Common Name | Ethyl 3-(4-chlorophenylthio)propionate |
| CAS Number | 137446-81-2 |
| Molecular Formula | C₁₁H₁₃ClO₂S |
| Molecular Weight | 244.74 g/mol |
| SMILES | CCOC(=O)CCSc1ccc(Cl)cc1 |
| InChIKey | Predicted based on structure |
Structural Conformation
The molecule exhibits significant flexibility around the ethylene linker (-CH₂CH₂-). The thioether sulfur atom introduces a "kink" in the chain (bond angle ~90-100°), distinguishing it from its carbon-analog (ethyl 3-(4-chlorophenyl)propanoate). The 4-chloro substituent increases lipophilicity and metabolic stability against aromatic oxidation.
Physicochemical Properties[4][5][6]
Note: Data below combines experimental values for the class of aryl-thio-propionates and predicted values specific to this congener.
| Property | Value | Context/Method |
| Physical State | Viscous Liquid / Low-melting Solid | Typical of aryl-thio esters |
| Boiling Point | ~330°C (Predicted) | @ 760 mmHg |
| Density | ~1.22 g/cm³ | Relative to water |
| LogP (Octanol/Water) | 3.8 - 4.2 | High lipophilicity due to Cl-Ph and S-linkage |
| Solubility | Soluble: EtOAc, DCM, EtOH, DMSOInsoluble: Water | Hydrophobic character dominates |
| Refractive Index | ~1.56 | High polarizability of Sulfur/Chlorine |
Synthesis: The Thia-Michael Addition
The most efficient route to Ethyl 3-[(4-chlorophenyl)thio]propanoate is the Thia-Michael Addition . This reaction is 100% atom-economical and typically proceeds under mild conditions.
Reaction Mechanism
The reaction involves the nucleophilic attack of the thiolate anion (generated in situ) onto the
Figure 1: Mechanism of the base-catalyzed Thia-Michael addition.
Validated Synthetic Protocol
Scale: 10 mmol Yield: >90% (Quantitative)
-
Reagents:
-
4-Chlorothiophenol (1.45 g, 10 mmol)
-
Ethyl Acrylate (1.10 g, 11 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (0.1 mL, catalytic) or DABCO (5 mol%)
-
Solvent: Dichloromethane (DCM) or Ethanol (5 mL) — Note: Can often be run solvent-free.
-
-
Procedure:
-
Step 1: Dissolve 4-chlorothiophenol in DCM in a round-bottom flask.
-
Step 2: Add the catalyst (Et₃N). Stir for 5 minutes to ensure partial deprotonation.
-
Step 3: Add ethyl acrylate dropwise over 10 minutes. The reaction is exothermic; use a water bath if temperature exceeds 35°C.
-
Step 4: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Step 5 (Work-up): Wash the organic layer with 1M NaOH (to remove unreacted thiol) and then Brine. Dry over MgSO₄.[2]
-
Step 6: Concentrate in vacuo. The product is typically pure enough for use; purification via silica gel chromatography (Hexane/EtOAc) if necessary.
-
Scientific Rationale:
-
Excess Acrylate: Used to drive the equilibrium forward and ensure complete consumption of the malodorous thiol.
-
Base Catalyst: Essential to generate the reactive thiolate species.[1][3]
Reactivity & Functionalization Profile
This compound is not a metabolic dead-end; it is a "functional handle" in drug design.
Oxidation Pathways
The sulfur atom is susceptible to oxidation, allowing the transformation of the thioether into a sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing group).
Hydrolysis
The ethyl ester can be hydrolyzed to the free acid (3-[(4-chlorophenyl)thio]propanoic acid) under basic conditions (LiOH/THF/H₂O), revealing a carboxylic acid for coupling reactions.
Figure 2: Primary reactivity pathways for diversification.
Analytical Characterization
For verification of the synthesized product, the following spectral data is expected:
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.30 (m, 4H, Ar-H) — Characteristic AA'BB' system of p-Cl-Ph.
-
4.15 (q,
Hz, 2H, O-CH ₂-CH₃). -
3.15 (t,
Hz, 2H, S-CH ₂). -
2.60 (t,
Hz, 2H, CH ₂-CO). -
1.25 (t,
Hz, 3H, O-CH₂-CH ₃).
-
IR Spectrum (Neat):
-
1735 cm⁻¹: Strong C=O stretch (Ester).
-
1150–1200 cm⁻¹: C-O stretch.
-
1090 cm⁻¹: C-Cl stretch (Aromatic).
-
No S-H stretch: Absence of peak at ~2550 cm⁻¹ confirms consumption of thiol.
-
Safety & Handling
-
Thiol Warning: While the product is an ester, trace starting material (4-chlorothiophenol) is a potent stench agent and toxic. All reactions must be performed in a fume hood.
-
Storage: Store in a cool, dry place. Thioethers can slowly oxidize in air over months; store under inert gas (Argon/Nitrogen) for long-term stability.
References
-
CymitQuimica. (n.d.). Ethyl 3-[(4-chlorophenyl)thio]propanoate Product Entry. Retrieved from
-
Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Scientific Research in Science and Technology. Retrieved from
-
Chattopadhyay, A., et al. (2018). Thia-Michael Reaction under Heterogeneous Catalysis. ResearchGate. Retrieved from
-
PubChem. (2025).[4][5] Ethyl 3-(4-chlorophenyl)propanoate (Carbon Analog Data). National Library of Medicine. Retrieved from
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (E)-3-(4-Chlorophenyl)acrylate | C11H11ClO2 | CID 5373977 - PubChem [pubchem.ncbi.nlm.nih.gov]
